Cas no 1820642-12-3 (Tert-butyl N-(pyrimidin-4-YL)carbamate)
Tert-butyl N-(pyrimidin-4-YL)carbamate Chemical and Physical Properties
Names and Identifiers
-
- TERT-BUTYL N-(PYRIMIDIN-4-YL)CARBAMATE
- 4-(N-boc-amino)pyrimidine
- tert-butyl N-pyrimidin-4-ylcarbamate
- Tert-butyl N-(pyrimidin-4-YL)carbamate
-
- Inchi: 1S/C9H13N3O2/c1-9(2,3)14-8(13)12-7-4-5-10-6-11-7/h4-6H,1-3H3,(H,10,11,12,13)
- InChI Key: HQDFCVJKBQIQFG-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CN=CN=1)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 201
- XLogP3: 1.4
- Topological Polar Surface Area: 64.099
Tert-butyl N-(pyrimidin-4-YL)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI40441-1g |
tert-Butyl N-(pyrimidin-4-yl)carbamate |
1820642-12-3 | 98% | 1g |
$204.00 | 2024-04-20 | |
| A2B Chem LLC | AI40441-5g |
tert-Butyl N-(pyrimidin-4-yl)carbamate |
1820642-12-3 | 98% | 5g |
$728.00 | 2024-04-20 | |
| 1PlusChem | 1P00I13T-1g |
tert-Butyl N-(pyrimidin-4-yl)carbamate |
1820642-12-3 | 98% | 1g |
$211.00 | 2025-02-28 | |
| 1PlusChem | 1P00I13T-5g |
tert-Butyl N-(pyrimidin-4-yl)carbamate |
1820642-12-3 | 98% | 5g |
$772.00 | 2025-02-28 | |
| 1PlusChem | 1P00I13T-100mg |
tert-Butyl N-(pyrimidin-4-yl)carbamate |
1820642-12-3 | 98% | 100mg |
$36.00 | 2025-03-18 | |
| 1PlusChem | 1P00I13T-250mg |
tert-Butyl N-(pyrimidin-4-yl)carbamate |
1820642-12-3 | 98% | 250mg |
$62.00 | 2025-03-18 |
Tert-butyl N-(pyrimidin-4-YL)carbamate Related Literature
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on Tert-butyl N-(pyrimidin-4-YL)carbamate
Introduction to Tert-butyl N-(pyrimidin-4-YL)carbamate (CAS No. 1820642-12-3)
Tert-butyl N-(pyrimidin-4-YL)carbamate, with the chemical formula C10H13N2O2, is a significant compound in the realm of pharmaceutical and agrochemical research. This compound, identified by its CAS number CAS NO. 1820642-12-3, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a tert-butyl group and a pyrimidine ring makes it a versatile intermediate in synthesizing more complex molecules, particularly in the field of medicinal chemistry.
The compound's structure, featuring a carbamate linkage to a pyrimidine ring, suggests potential biological activity. Pyrimidine derivatives are well-known for their role in various biological processes, including DNA and RNA synthesis. The tert-butyl group enhances the stability of the molecule, making it a valuable candidate for further functionalization. This stability is particularly important in pharmaceutical applications where metabolic degradation could compromise efficacy.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrimidine scaffolds. The carbamate functional group has been extensively studied for its ability to modulate enzyme activity and interact with biological targets. Tert-butyl N-(pyrimidin-4-YL)carbamate represents an interesting case study in this context, as it combines the benefits of both structural stability and bioactive potential.
One of the most compelling aspects of Tert-butyl N-(pyrimidin-4-YL)carbamate is its utility as a building block in organic synthesis. The pyrimidine ring can be easily modified through various chemical reactions, allowing researchers to tailor its properties for specific applications. For instance, it can be used to synthesize kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The tert-butyl group provides a handle for further functionalization, enabling the creation of more complex molecules with desired pharmacological profiles.
Recent studies have highlighted the importance of pyrimidine derivatives in developing antiviral and antibacterial agents. The structural motif is particularly effective in disrupting viral replication cycles and inhibiting bacterial enzymes. Tert-butyl N-(pyrimidin-4-YL)carbamate has shown promise in preliminary screenings as a precursor for such agents. Its ability to interact with biological targets at the molecular level makes it a valuable asset in drug discovery efforts.
The synthesis of Tert-butyl N-(pyrimidin-4-YL)carbamate involves multi-step organic reactions that highlight the compound's synthetic versatility. Key steps include the formation of the carbamate linkage and the introduction of the pyrimidine ring. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
The compound's pharmacokinetic properties are also of great interest. Studies have indicated that derivatives of this structure exhibit favorable solubility and bioavailability profiles, which are critical factors in drug development. The tert-butyl group contributes to improved solubility, while the pyrimidine ring enhances binding affinity to biological targets. These properties make Tert-butyl N-(pyrimidin-4-YL)carbamate an attractive candidate for further investigation.
In conclusion, Tert-butyl N-(pyrimidin-4-YL)carbamate (CAS NO. 1820642-12-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure combines stability with bioactive properties, making it an excellent intermediate for synthesizing novel therapeutic agents. The ongoing research into pyrimidine derivatives underscores the importance of compounds like this one in addressing global health challenges.
1820642-12-3 (Tert-butyl N-(pyrimidin-4-YL)carbamate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)